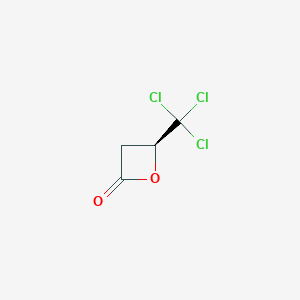
(S)-4-trichloromethyl-2-oxetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-trichloromethyl-2-oxetanone is a useful research compound. Its molecular formula is C4H3Cl3O2 and its molecular weight is 189.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
(S)-4-trichloromethyl-2-oxetanone serves as a versatile synthon in organic synthesis. It is utilized to construct more complex molecules, particularly in the formation of gamma-substituted alpha-amino acids. Its reactivity allows for various chemical transformations, making it a valuable building block in synthetic chemistry.
Case Study: Synthesis of Amino Acids
Research has demonstrated that this compound can be transformed into amino acid precursors through nucleophilic substitution reactions. This application highlights its role in developing biologically active compounds .
Medicinal Chemistry
The compound has been explored for its potential use in drug development due to its interactions with biomolecules. Its structure allows it to inhibit specific proteases, which are crucial for various physiological processes.
Case Study: Drug Development
Studies have indicated that this compound derivatives exhibit antibacterial properties and can serve as leads for new therapeutic agents .
Agrochemical Development
In agrochemicals, this compound is employed to enhance the efficacy of pesticides and herbicides. Its ability to improve crop yields has made it a subject of interest in agricultural research.
Case Study: Pesticide Formulation
Research has shown that formulations containing this compound can lead to increased effectiveness against specific pests, thereby supporting sustainable agricultural practices .
Polymer Chemistry
The compound is also used in the production of specialty polymers, which are essential for creating materials with specific properties for various industrial applications.
Data Table: Comparison of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Key role in synthesizing amino acids |
| Medicinal Chemistry | Potential drug development | Inhibits proteases; antibacterial properties |
| Agrochemical Development | Enhances pesticide efficacy | Improved crop yields reported |
| Polymer Chemistry | Production of specialty polymers | Used for materials with tailored properties |
Propiedades
Fórmula molecular |
C4H3Cl3O2 |
|---|---|
Peso molecular |
189.42 g/mol |
Nombre IUPAC |
(4S)-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m0/s1 |
Clave InChI |
CPNBMBBRKINRNE-REOHCLBHSA-N |
SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
SMILES isomérico |
C1[C@H](OC1=O)C(Cl)(Cl)Cl |
SMILES canónico |
C1C(OC1=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















